N-(3-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide
Description
The compound N-(3-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a structurally complex heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-hexaene) substituted with a hydroxymethyl group at position 11, a methyl group at position 14, and a 4-methylphenyl moiety at position 4. The acetamide side chain is attached via a sulfanyl linker at position 7 and includes a 3-chlorophenyl group.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S/c1-15-6-8-17(9-7-15)25-31-26-22(11-21-18(13-33)12-29-16(2)24(21)35-26)27(32-25)36-14-23(34)30-20-5-3-4-19(28)10-20/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRFMTTXNSXOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido-pyrano-pyrimidinyl structure, followed by the introduction of the chlorophenyl and hydroxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrido-pyrano-pyrimidinyl core.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The closest structural analogue is N-(2-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide (). Key differences include:
- Chlorophenyl position: The target compound has a 3-chlorophenyl group, while the analogue has 2-chlorophenyl.
- Phenyl ring substituent : The target compound’s 4-methylphenyl group contrasts with the analogue’s 4-methoxyphenyl. Methoxy groups increase polarity and hydrogen-bonding capacity, whereas methyl groups enhance lipophilicity (LogP), influencing solubility and membrane permeability .
Table 1: Structural and Property Comparison
*LogP values inferred from substituent contributions .
Methodological Approaches to Comparison
- Graph-based structural analysis : emphasizes that graph-theoretical methods capture biochemical relevance better than bit-vector comparisons. The tricyclic core shared between the target and analogue would score high in graph similarity, while substituent differences would highlight divergence in electronic and steric properties .
- Lumping strategy : suggests that compounds with similar cores but varying substituents (e.g., methyl vs. methoxy) may be grouped for computational efficiency. However, bioactivity differences due to substituent chemistry necessitate separate evaluation .
Implications for Bioactivity and Drug Design
- Natural product (NP) likeness: notes that synthetic analogs of NPs often occupy similar chemical spaces but differ in substituent-driven properties. The target compound’s methyl group may enhance metabolic stability compared to the analogue’s methoxy group, which could be prone to demethylation .
- Promiscuity risk: Tools like Hit Dexter 2.0 () could assess the likelihood of nonspecific binding. The target’s 3-chlorophenyl group may reduce promiscuity compared to ortho-substituted analogues due to reduced steric clashes .
Biological Activity
N-(3-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide (CAS Number: 892383-44-7) is a complex organic compound with potential biological activities. This article reviews its biological activity based on current research findings, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 533.04 g/mol. The structure includes a triazatricyclo moiety and a sulfanyl group that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Fungicidal Activity : Compounds in this class have shown effectiveness against various fungi such as Rizoctonia solani and Botrytis cinerea at concentrations as low as 50 μg/mL .
- Bacterial Inhibition : Derivatives with similar structural features demonstrated substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 16 to 22 mm .
Enzyme Inhibition
The compound's structural components suggest potential as an inhibitor for various enzymes:
- Acyl Coenzyme A Cholesterol Acyltransferase : Related compounds have been noted for their ability to inhibit this enzyme, which plays a crucial role in lipid metabolism .
- Monoamine Oxidase : Inhibition of this enzyme could have implications for neurodegenerative diseases and mood disorders .
Synthesis and Screening
A study synthesized several derivatives of related compounds and evaluated their biological activities:
- Synthesis Methodology : Compounds were synthesized using conventional and microwave-assisted methods.
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Biological Screening : The synthesized derivatives were screened for their antimicrobial properties using the paper disc diffusion method.
Compound Antimicrobial Activity Inhibition Zone (mm) 1 Staphylococcus aureus 20 2 Candida albicans 18 3 Escherichia coli 22
Therapeutic Potential
The diverse biological activities suggest potential therapeutic applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
